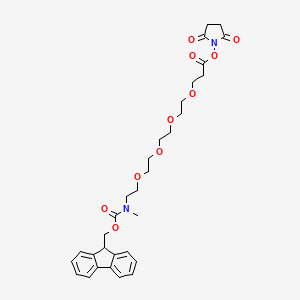
GNE-616
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GNE-616 is a novel highly potent, metabolically stable, subtype selective inhibitor of Nav1.7.
科学的研究の応用
Preclinical Assessment and Efficacy
GNE-616, identified as a novel NAMPT inhibitor, has been explored for its potential in treating human cancers. Preclinical assessments of GNE-616 have shown it to be a potent, selective inhibitor with acceptable properties and projected human pharmacokinetics and dose estimates. It was found to have a moderate to low plasma clearance in various animal models and exhibited efficacy in tumor growth inhibition in preclinical studies (Liederer et al., 2019).
Discovery and Optimization
The discovery and optimization of GNE-616 were driven by structure- and ligand-based design principles. It emerged as a highly potent, metabolically stable, and subtype-selective inhibitor, showing promising results in preclinical models. This process involved refining the ligand conformation and mitigating high in vivo clearance, eventually leading to GNE-616’s robust pharmacokinetic/pharmacodynamic (PK/PD) response in a Nav1.7-dependent mouse model (McKerrall et al., 2019).
Resistance Mechanisms to NAMPT Inhibitors
In the context of NAMPT inhibitors like GNE-616, research has identified mutations in NAMPT that confer resistance to these inhibitors. This study underscores the importance of understanding drug resistance mechanisms, which can limit the efficacy of therapeutics. It provides insights into allosteric modulation and orthosteric blocking as mechanisms of resistance, which are crucial for designing next-generation NAMPT inhibitors (Wang et al., 2014).
特性
分子式 |
C24H23F4N5O3S |
|---|---|
分子量 |
537.5336 |
IUPAC名 |
(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide |
InChI |
InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |
SMILES |
O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GNE-616; GNE 616; GNE616 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)


